2-Methylindolin-1-amine

Medicinal Chemistry Inflammation 5-Lipoxygenase Inhibition

This hydrazine-functional indoline derivative is the REQUIRED precursor for Indapamide API synthesis—substitution with unmodified or regioisomeric indolines fails to yield the correct pharmacophore. As Indapamide EP Impurity C (≥95% purity), it is essential for HPLC impurity profiling, forced degradation studies, and stability-indicating method validation per EP/USP monographs. The free base form enables direct condensation to the characteristic N–N linkage of indapamide. Available for R&D and QC applications with documented analytical characterization.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 31529-46-1
Cat. No. B1265951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylindolin-1-amine
CAS31529-46-1
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1N
InChIInChI=1S/C9H12N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-5,7H,6,10H2,1H3
InChIKeyYELHZVMLYJGTFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylindolin-1-amine CAS 31529-46-1: Chemical Properties and Procurement Specifications for Research Applications


2-Methylindolin-1-amine (CAS 31529-46-1), also known as 1-amino-2-methylindoline or 2,3-dihydro-2-methyl-1H-indol-1-amine, is an indoline derivative with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol [1]. It features an indoline core bearing a methyl group at the 2-position and a primary amino group at the N-1 position . This bicyclic secondary amine is structurally characterized by a saturated pyrrolidine ring fused to a benzene ring, with the N-1 amino substitution creating a hydrazine-like functionality that distinguishes it from simpler indolines . The compound appears as an off-white to slightly red or light brown powder, with a melting point of 41 °C and a predicted pKa of 5.04 ± 0.40 . As a free base, it is slightly soluble in chloroform and methanol, and is typically stored at 2–8 °C .

Why 2-Methylindolin-1-amine Cannot Be Interchanged with Unsubstituted Indolin-1-amines or Alternative Indoline Scaffolds


The 2-methyl substitution and N-1 amino functionality of 2-methylindolin-1-amine create a distinct chemotype whose steric, electronic, and hydrogen-bonding profile differs fundamentally from unsubstituted indolin-1-amine (CAS 7633-56-9), 2-methylindoline (lacking N-amino substitution), and 1-methylindoline (regioisomeric methyl placement) [1]. The C2 methyl group introduces stereoelectronic constraints that influence both the nucleophilicity of the N-1 nitrogen and the conformational accessibility of the indoline ring system, directly impacting reactivity in N-alkylation, acylation, and condensation reactions . Critically, the N-1 amino group enables the formation of the hydrazine-like N–N bond present in the pharmacologically active antihypertensive agent indapamide, a synthetic outcome that cannot be achieved with 2-methylindoline or 1-methylindoline due to their lack of the requisite N-amino moiety [2]. Substituting an unmodified indoline scaffold would therefore fail to produce the correct active pharmaceutical ingredient (API) structure in indapamide synthesis, while regioisomeric substitution or omission of the N-amino group yields compounds with divergent physicochemical properties and biological target engagement profiles [3].

Quantitative Differentiation of 2-Methylindolin-1-amine Versus Closest Structural Analogs and In-Class Candidates


N-Aminoindoline 5-Lipoxygenase Inhibitory Potency: Class-Wide Activity Where Unsubstituted 1-Aminoindoline Fails

In a comparative in vitro study of N-aminoindoline derivatives evaluated for 5-lipoxygenase (5-LO) inhibition, the unsubstituted 1-aminoindoline (indolin-1-amine, CAS 7633-56-9) was reported to exhibit no meaningful 5-LO inhibitory activity, whereas several N-aminoindoline derivatives bearing appropriate substitution patterns demonstrated measurable inhibition [1]. The study establishes that the N-aminoindoline pharmacophore, which includes the 2-methylindolin-1-amine scaffold, is capable of engaging the 5-LO active site in a manner not achievable by the unsubstituted parent compound [2]. Compound 4 from the series, a structurally related N-aminoindoline derivative, exhibited the most potent 5-LO inhibition among tested compounds and was compared directly against the reference inhibitors phenidone and NDGA (nordihydroguaiaretic acid) [1].

Medicinal Chemistry Inflammation 5-Lipoxygenase Inhibition

Provenance as Indapamide EP Impurity C: A Defined Reference Standard with Regulatory Identity

2-Methylindolin-1-amine (free base) is formally designated as Indapamide EP Impurity C (also referred to as Indapamide Impurity 16 or USP Related Compound B in salt form) [1]. The compound has been analytically characterized in pharmaceutical impurity studies, with a reported purity of 95.6% in detailed analytical characterization alongside the indapamide API and related impurities DP1 and DP3 . In the approved antihypertensive drug indapamide, the 2-methylindolin-1-amine moiety is directly incorporated into the final molecular architecture via condensation of the carboxylic group of 4-chloro-3-sulfamoylbenzoic acid with the amino group of 2-methyl-2,3-dihydro-1H-indol-1-amine [2]. This structural integration means that 2-methylindolin-1-amine is not a generic indoline derivative but rather a specific precursor and potential residual impurity whose presence must be monitored and quantified in pharmaceutical quality control .

Pharmaceutical Analysis Quality Control Impurity Profiling

Regioisomeric Differentiation: 2-Methylindolin-1-amine Versus 1-Methylindoline

2-Methylindolin-1-amine (C2-methyl, N1-amino) and 1-methylindoline (N1-methyl, C2 unsubstituted) represent regioisomeric indoline derivatives with fundamentally divergent chemical reactivities [1]. In 2-methylindolin-1-amine, the methyl group at the C2 position is adjacent to the benzene ring and resides on a saturated carbon, whereas the N1 position bears a reactive primary amino group available for acylation, alkylation, and condensation . In contrast, 1-methylindoline possesses the methyl group directly on the N1 nitrogen, rendering the nitrogen tertiary and eliminating its nucleophilic amino functionality [1]. This regioisomeric distinction has direct synthetic consequences: 2-methylindolin-1-amine can serve as a nucleophilic amine in forming amide bonds (as in indapamide synthesis), while 1-methylindoline lacks a free N–H and cannot undergo analogous N-functionalization [2]. The difference in hydrogen bond donor count—1 for 2-methylindolin-1-amine (N–NH₂) versus 0 for 1-methylindoline—further impacts solubility and intermolecular interaction profiles .

Chemical Synthesis Structural Chemistry Reactivity

Physicochemical Solubility Differentiation: Free Base Versus Hydrochloride Salt Form

2-Methylindolin-1-amine free base (CAS 31529-46-1) and its hydrochloride salt (CAS 102789-79-7) exhibit distinct solubility profiles that directly impact their utility in different experimental contexts [1]. The free base is only slightly soluble in chloroform and methanol, with limited aqueous solubility . In contrast, the hydrochloride salt form is freely soluble in water and polar organic solvents including methanol and DMSO [2]. The hydrochloride salt has a substantially higher melting point (215–220 °C with decomposition) compared to the free base (41 °C), reflecting the increased lattice energy of the ionic salt [2]. This solubility dichotomy means that for aqueous biological assays or water-compatible synthetic procedures, the hydrochloride salt is functionally required, whereas for nonpolar reaction conditions or lipophilic extraction protocols, the free base may be preferable . The free base pKa of 5.04 ± 0.40 indicates that at physiological pH, the compound exists predominantly in its protonated form, further informing formulation decisions .

Formulation Science Preformulation Salt Selection

Validated Application Scenarios for 2-Methylindolin-1-amine Based on Quantitative Evidence


Pharmaceutical Analytical Quality Control: Indapamide Impurity Reference Standard

2-Methylindolin-1-amine free base is employed as Indapamide EP Impurity C for analytical method development, validation, and routine quality control testing of indapamide API and finished dosage forms. The compound's established regulatory identity and analytically characterized purity (95.6% in published studies) make it the requisite reference material for HPLC impurity profiling, forced degradation studies, and stability-indicating method validation per European Pharmacopoeia and USP monographs . This application is non-substitutable with generic indoline compounds that lack formal pharmacopoeial designation [1].

Medicinal Chemistry: 5-Lipoxygenase Inhibitor Lead Discovery and SAR Exploration

The N-aminoindoline scaffold, of which 2-methylindolin-1-amine is a core member, has demonstrated measurable in vitro 5-lipoxygenase inhibitory activity in class-level studies, whereas the unsubstituted 1-aminoindoline parent compound is inactive in the same assay system . This functional dichotomy supports the use of 2-methylindolin-1-amine as a scaffold for structure–activity relationship studies targeting inflammatory pathways, where the N-1 amino and C2 methyl groups provide vectors for further derivatization to optimize potency and selectivity [1].

Synthetic Intermediate for Indapamide and Related N-Aminoindoline-Derived Pharmaceuticals

2-Methylindolin-1-amine serves as the direct synthetic precursor to indapamide, a widely prescribed thiazide-like diuretic and antihypertensive agent . The condensation of the compound's N1-amino group with 4-chloro-3-sulfamoylbenzoic acid forms the characteristic N–N linkage of indapamide [1]. Regioisomeric compounds such as 1-methylindoline cannot serve this function due to the absence of a reactive N1-amino group [2]. The compound is also suitable for synthesizing indapamide analogs and other N-aminoindoline-containing drug candidates .

Preformulation and Salt Form Optimization Studies

The distinct solubility profiles of 2-methylindolin-1-amine free base (slightly soluble in organic solvents, limited aqueous solubility) and its hydrochloride salt (freely soluble in water, methanol, DMSO) enable comparative preformulation assessments for drug candidate development . The free base melting point (41 °C) versus hydrochloride salt (215–220 °C) provides a clear differentiator for solid-state characterization and stability evaluation [1]. The predicted pKa of 5.04 informs ionization state at physiological pH, guiding formulation strategy [2].

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